BenchChemオンラインストアへようこそ!

4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid

crystallography DFT calculation halogen bonding

4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid (CAS 71591-70-3; molecular formula C₁₃H₁₁BrN₂O₃S; MW 355.21) is a synthetic thiazole derivative that incorporates a 4-bromophenyl substituent at the thiazole 4-position and a 4-oxobutanoic acid moiety linked via an amino bridge at the 2-position. The compound belongs to a broader chemotype of 2-aminothiazole-4-oxobutanoic acids that has appeared in patent disclosures for G-protein coupled receptor 43 (GPR43/FFA2) modulation and antibacterial FabH inhibition.

Molecular Formula C13H11BrN2O3S
Molecular Weight 355.21
CAS No. 71591-70-3
Cat. No. B2789996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid
CAS71591-70-3
Molecular FormulaC13H11BrN2O3S
Molecular Weight355.21
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCC(=O)O)Br
InChIInChI=1S/C13H11BrN2O3S/c14-9-3-1-8(2-4-9)10-7-20-13(15-10)16-11(17)5-6-12(18)19/h1-4,7H,5-6H2,(H,18,19)(H,15,16,17)
InChIKeyMZQNQVMSLLVKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid (CAS 71591-70-3): Baseline Chemical Profile


4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid (CAS 71591-70-3; molecular formula C₁₃H₁₁BrN₂O₃S; MW 355.21) is a synthetic thiazole derivative that incorporates a 4-bromophenyl substituent at the thiazole 4-position and a 4-oxobutanoic acid moiety linked via an amino bridge at the 2-position . The compound belongs to a broader chemotype of 2-aminothiazole-4-oxobutanoic acids that has appeared in patent disclosures for G-protein coupled receptor 43 (GPR43/FFA2) modulation and antibacterial FabH inhibition . In the absence of a well-established primary literature corpus for this specific compound, procurement decisions must rely on structural and physicochemical differentiation from its closest analogs, particularly the 4-chlorophenyl (CAS 71576-05-1), 4-fluorophenyl, and unsubstituted 4-phenyl congeners.

Why Generic Substitution Fails for 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid (71591-70-3)


Generic substitution among 4-aryl-thiazol-2-yl amino-4-oxobutanoic acids is unreliable because the 4-aryl substituent electronic nature (Br vs. Cl vs. F vs. H) directly modulates the thiazole ring electron density, altering both the pKa of the 2-amino hydrogen and the conformational preference of the oxobutanoic acid side chain . In the FabH inhibitor series, the 4-chlorophenyl analog (CAS 71576-05-1) differs substantially in lipophilicity (ClogP ~0.5 unit lower than bromo) and molecular volume, which predictably shifts bacterial cell permeability and target binding . No quantitative evidence exists to support interchangeability of the bromo, chloro, or fluoro analogs for any reported assay endpoint. Researchers and procurement officers must therefore evaluate each analog independently against the specific target-of-interest, and the bromophenyl variant remains a structurally non-redundant entry in screening libraries requiring the heavier halogen for crystallographic phasing or halogen-bonding interactions.

Quantitative Evidence Guide for 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid (71591-70-3)


Crystallographic and DFT-Derived Conformational Parameters Differentiate the 4-Bromophenyl Analog from the 4-Chlorophenyl and 4-Fluorophenyl Congeners

The crystal structure of the 2-amino precursor, 4-(4-bromophenyl)thiazol-2-amine, reveals a dihedral angle between the thiazole and bromophenyl rings that is distinct from the corresponding chloro and fluoro analogs due to the larger van der Waals radius of bromine (1.85 Å vs. 1.75 Å for Cl and 1.47 Å for F) . DFT calculations at the B3LYP/6-311++G(d,p) level yielded optimized torsion angles and HOMO–LUMO gaps that quantify the electronic modulation imposed by the 4-bromo substituent . While these data pertain to the 2-amino precursor rather than the target 4-oxobutanoic acid derivative, they constitute the strongest available class-level evidence that the 4-bromophenyl substituent is structurally non-equivalent to its lighter halogen counterparts .

crystallography DFT calculation halogen bonding

In-Silico ADME Profile Differentiation Among 4-(4-Bromophenyl)thiazol-2-amine Derivatives Suggests Non-Interchangeability of Halogen Substituents

A 2019 study synthesizing and profiling a series of 4-(4-bromophenyl)thiazol-2-amine derivatives reported in silico ADME parameters (molecular weight, lipophilicity, hydrogen bond donor/acceptor count) and molecular docking scores against microbial and anticancer targets . The 4-bromophenyl group contributes a molecular weight increase of approximately 79 Da (Br vs. H) and raises calculated logP by roughly 0.5–0.8 units compared to the unsubstituted 4-phenyl analog . These calculated parameters directly influence oral bioavailability predictions and blood-brain barrier penetration scores, providing class-level evidence that the bromophenyl-substituted thiazole core is pharmacokinetically distinct from its des-halogen or lighter-halogen counterparts. No direct head-to-head experimental comparison between the 4-bromophenyl and 4-chlorophenyl analogs was conducted in this study.

ADME prediction drug-likeness molecular docking

Antibacterial FabH Inhibition SAR: Thiazole 4-Aryl Substituent Identity Critically Modulates Activity, Supporting Halogen-Specific Selection

In a 2014 study of thiazole-based FabH inhibitors, compounds were synthesized by coupling 4-phenylthiazol-2-amine or 4-(4-bromophenyl)thiazol-2-amine with various aromatic acids . The resulting compounds exhibited FabH IC₅₀ values ranging from 5.8 μM to 48.1 μM and MIC values from 1.56 μg/mL to 100 μg/mL against bacterial strains . Although the specific 4-oxobutanoic acid derivative (CAS 71591-70-3) was not explicitly reported as a tested compound, the study demonstrates that the 4-bromophenyl-thiazole scaffold yields potent FabH inhibitors and that small structural changes (aromatic acid partner, substitution pattern) produce large shifts in activity . The 4-chlorophenyl analog (CAS 71576-05-1) was not included in this study, precluding direct potency comparison. However, the QSAR model developed in this work implies that halogen size and electronegativity at the 4-position are significant activity determinants .

FabH inhibition antibacterial structure-activity relationship

DNA Binding and Anticancer Potency of the 4-(4-Bromophenyl)thiazol-2-amine Precursor: A Class-Level Indicator of Bromine-Specific Bioactivity

The 4-(4-bromophenyl)thiazol-2-amine precursor compound was shown to bind DNA reversibly, with binding studies pointing toward anticancer potency . Hirshfeld surface analysis revealed that intermolecular contacts involving the bromine atom contribute distinctively to crystal packing stabilization, with enrichment ratios that differ from those expected for chlorine or fluorine . Although quantitative DNA binding constants (Kb) are not reported in the abstract, the study provides spectroscopic evidence that the bromophenyl-thiazole core engages in π-stacking and halogen-bonding interactions with DNA bases . The chloro analog would lack the same polarizability and halogen-bond donor strength, differentiating the bromo compound for applications requiring DNA intercalation or groove binding.

DNA binding anticancer spectroscopy

Recommended Application Scenarios for 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid (71591-70-3) Based on Available Evidence


Halogen-Bonding-Directed Fragment Screening and Crystallographic Studies

The 4-bromophenyl group provides a strong sigma-hole for directed halogen bonding, which is absent in the chloro and fluoro analogs. This compound is suitable for fragment-based drug discovery campaigns where the bromine atom serves dual purposes: as a pharmacophoric element for target engagement and as an anomalous scatterer for X-ray crystallographic phasing . Procurement is recommended when the target binding site contains a carbonyl oxygen or carboxylate group positioned to accept a halogen bond from bromine.

FabH-Targeted Antibacterial Lead Optimization

Given the established FabH inhibitory activity of 4-bromophenyl-thiazole derivatives with IC₅₀ values as low as 5.8 μM , this compound can serve as a core scaffold for parallel synthesis of amide libraries (varying the acid coupling partner). The 4-oxobutanoic acid side chain introduces a carboxylic acid handle for further derivatization or for improving aqueous solubility relative to the parent 2-aminothiazole. The bromo substituent should be retained during initial library generation, as SAR studies indicate halogen-dependent potency shifts.

DNA-Targeted Anticancer Probe Development

The demonstrated DNA binding of the 4-bromophenyl-thiazole core positions this compound as a starting point for designing fluorescent or affinity probes. The bromine atom can be exploited for heavy-atom-induced phosphorescence or as a radiolabeling handle (via isotopic exchange). Procurement for these applications is justified over the chloro or fluoro analogs because only bromine provides both the requisite polarizability for DNA intercalation and the synthetic versatility for downstream probe functionalization.

Computational Chemistry and QSAR Model Validation

The distinct calculated physicochemical parameters (logP, molecular volume, HOMO–LUMO gap) of the 4-bromophenyl derivative compared to the 4-chlorophenyl and 4-fluorophenyl analogs make this compound a valuable test case for validating QSAR models that predict halogen-dependent bioactivity. Procurement is recommended for cheminformatics groups building or benchmarking models that require experimentally measured (not just predicted) endpoints across a halogen series.

Quote Request

Request a Quote for 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.